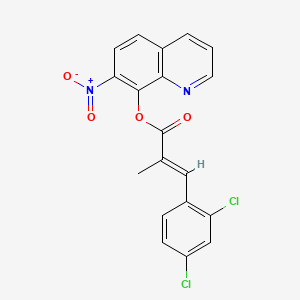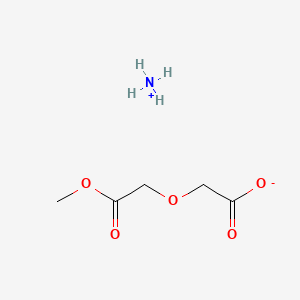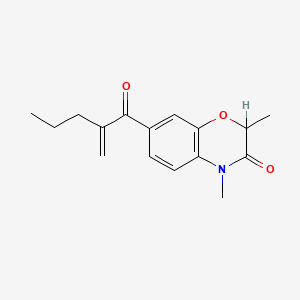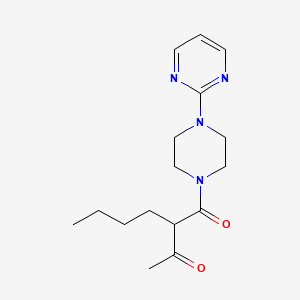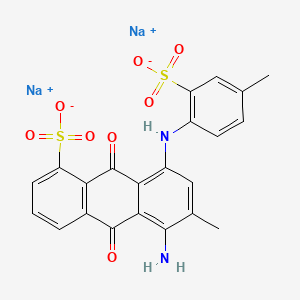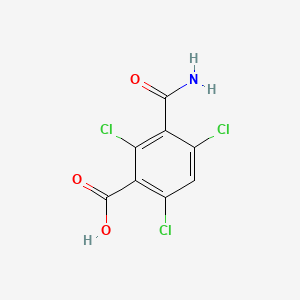
3-Carbamyl-2,4,6-trichlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamyl-2,4,6-trichlorobenzoic acid is a chlorinated aromatic compound with the molecular formula C₈H₄Cl₃NO₃. It is known for its role as a metabolite of chlorothalonil, a widely used fungicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamyl-2,4,6-trichlorobenzoic acid typically involves the chlorination of benzoic acid derivatives. One common method includes the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride to produce 2,4,6-trichlorobenzotrichloride, which is then hydrolyzed to form 2,4,6-trichlorobenzoic acid. This intermediate can be further reacted with urea under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes followed by purification steps such as crystallization and refining. The use of advanced techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Carbamyl-2,4,6-trichlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated benzoic acid derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Carbamyl-2,4,6-trichlorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various agrochemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 3-Carbamyl-2,4,6-trichlorobenzoic acid involves its interaction with specific enzymes and molecular pathways. It is known to inhibit certain glutathione-related enzymes, affecting cellular respiration in target organisms. This inhibition leads to the disruption of metabolic processes, making it effective in its role as a metabolite of chlorothalonil .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorobenzoic acid: Another chlorinated benzoic acid derivative with similar properties.
2,4,6-Trichlorobenzoic acid: A closely related compound used as an intermediate in various chemical reactions
Uniqueness
3-Carbamyl-2,4,6-trichlorobenzoic acid is unique due to its specific structure and the presence of a carbamyl group, which imparts distinct chemical and biological properties. Its role as a metabolite of chlorothalonil further distinguishes it from other similar compounds .
Properties
CAS No. |
83871-85-6 |
|---|---|
Molecular Formula |
C8H4Cl3NO3 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
3-carbamoyl-2,4,6-trichlorobenzoic acid |
InChI |
InChI=1S/C8H4Cl3NO3/c9-2-1-3(10)5(8(14)15)6(11)4(2)7(12)13/h1H,(H2,12,13)(H,14,15) |
InChI Key |
CVLQXZRASAYAPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)C(=O)O)Cl)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



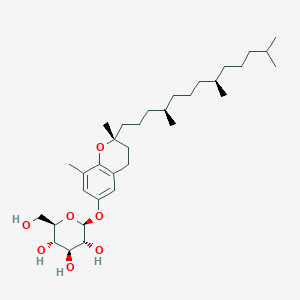
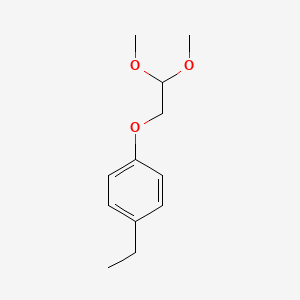
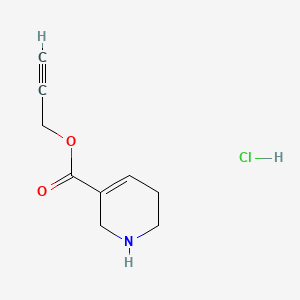
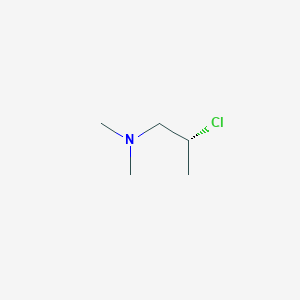
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)
